molecular formula C8H6Cl2O B2604101 2-(3-chlorophenyl)acetyl Chloride CAS No. 41904-39-6

2-(3-chlorophenyl)acetyl Chloride

Cat. No. B2604101
CAS RN: 41904-39-6
M. Wt: 189.04
InChI Key: PYPMKORNJLTHGP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)acetyl Chloride is a chemical compound with the CAS Number: 41904-39-6 . It has a molecular weight of 189.04 . It is used for R&D purposes and not for medicinal or household use .


Molecular Structure Analysis

The InChI code for 2-(3-chlorophenyl)acetyl Chloride is 1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

  • Synthesis Applications in Organic Chemistry

    • 2-(3-chlorophenyl)acetyl chloride is used in Friedel–Crafts acetylation reactions, where it acts as an intermediate in the formation of several key compounds, including the MCl3 adducts of acetyl chloride and the final product, acetophenone (Csihony et al., 2001).
    • The compound is involved in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives through a three-component condensation reaction (Yuan et al., 1991).
  • Photodissociation and Molecular Studies

    • In studies of photodissociation of acetyl chloride, 2-(3-chlorophenyl)acetyl chloride has been used to understand the quantum yields and energy distributions of molecular fragments, particularly Cl and CH3 (Deshmukh & Hess, 1994).
    • The compound also serves as a key element in the acylation of azaindoles, contributing to the study of organic reactions and synthesis (Zhang et al., 2002).
  • Development of Novel Compounds

    • 2-(3-chlorophenyl)acetyl chloride is utilized in the synthesis of various novel compounds, such as 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f] [1,4]diazepine-9-14C, which serves as a precursor for other significant chemical entities (Hicks et al., 1984).
  • Spectroscopy and Structural Analysis

    • The microwave spectrum of acetyl chloride, including isotopic species of 2-(3-chlorophenyl)acetyl chloride, has been reported to provide insights into the internal rotation and structural parameters of the molecule (Sinnott, 1961).
  • Application in Medicinal Chemistry

    • In medicinal chemistry, this compound is used in the synthesis of antihistamine agents, exemplified by the creation of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one (Alagarsamy et al., 2014).
  • Analytical Chemistry Applications

    • It's also used in analytical chemistry for the determination of chlorophenols in water samples, aiding in the development of methods for environmental analysis (Rodríguez et al., 1996).
  • Wet Oxidation Studies

    • The compound has been studied in the context of wet oxidation processes, particularly in the treatment of chlorophenol aqueous solutions (Poulopoulos et al., 2007).

Safety And Hazards

2-(3-chlorophenyl)acetyl Chloride should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

2-(3-chlorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMKORNJLTHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)acetyl Chloride

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 3-chlorophenylacetic acid (2 mmole) in thionyl chloride (10 ml) was refluxed for 1 hour. The excess thionyl chloride was removed under reduced pressure to yield crude 3-chlorophenyl acetic acid chloride. This crude residue was redissolved in dichloromethane (10 ml) and this solution was added to a solution of 4-(piperazin-1-yl)-6-chloro-pyrido[3,2-d]pyrimidine (2 mmole) in dichloromethane (10 ml). The resulting mixture was stirred at room temperature for 1 hour. The solvents were removed by evaporation in vacuo. The crude residue was purified by silica gel column chromatography, the mobile phase being a MeOH/dichloromethane mixture in a ratio of 1:40, affording the pure title compound (yield 60%) as a yellowish solid which was characterized by its mass spectrum as follows: MS (m/z): 403.1 ([M+H]+, 100).
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2 mmol
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